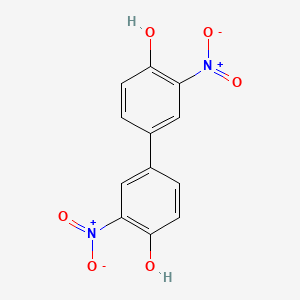
4,4'-Dihydroxy-3,3'-dinitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dihydroxy-3,3’-dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O6. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to a biphenyl structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl typically involves the nitration of 4,4’-dihydroxybiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 4,4’-Dihydroxy-3,3’-dinitrobiphenyl as the primary product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dihydroxy-3,3’-dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Reduction: 4,4’-Diamino-3,3’-dihydroxybiphenyl.
Oxidation: 4,4’-Dihydroxy-3,3’-dicarboxybiphenyl.
Substitution: Halogenated derivatives of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl
Wissenschaftliche Forschungsanwendungen
4,4’-Dihydroxy-3,3’-dinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and interactions with other molecules. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and undergo further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dinitro-4,4’-biphenyldiol
- 4,4’-Dihydroxy-3,3’-dicarboxybiphenyl
- 4,4’-Diamino-3,3’-dihydroxybiphenyl
Uniqueness
4,4’-Dihydroxy-3,3’-dinitrobiphenyl is unique due to its specific arrangement of hydroxyl and nitro groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
66041-61-0 |
|---|---|
Molekularformel |
C12H8N2O6 |
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
4-(4-hydroxy-3-nitrophenyl)-2-nitrophenol |
InChI |
InChI=1S/C12H8N2O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H |
InChI-Schlüssel |
NTXCSKZBHUKPQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



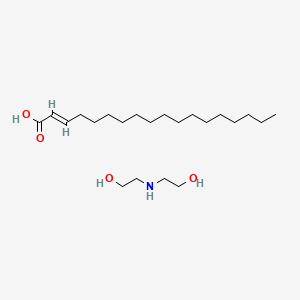
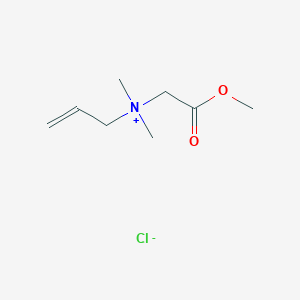




![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
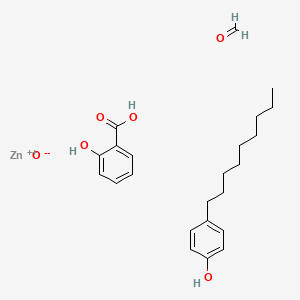

![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
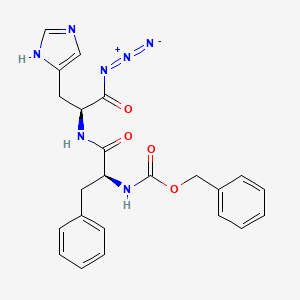
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)

